molecular formula C14H12N6O B2613654 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-61-4

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2613654
CAS No.: 1396877-61-4
M. Wt: 280.291
InChI Key: ZILNKPNADNDUQC-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrazole ring, which is known for its stability and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the reaction of a substituted aryl or heteryl amine with an alkyl cyanoacetate. This reaction can be carried out under various conditions, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(16-10-11-5-4-8-15-9-11)13-17-19-20(18-13)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILNKPNADNDUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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